Methyl 3-bromopyridin-4-ylcarbamate
Description
Methyl 3-bromopyridin-4-ylcarbamate is a pyridine derivative featuring a bromine atom at the 3-position and a methyl carbamate group at the 4-position of the pyridine ring. The bromine atom serves as a reactive site for cross-coupling reactions, while the carbamate group enhances stability and modulates solubility.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(3-bromopyridin-4-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-3-9-4-5(6)8/h2-4H,1H3,(H,9,10,11) |
InChI Key |
KCZNLUQIIJNPHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl 3-bromopyridin-4-ylcarbamate
- Structural Differences : Replaces the methyl group in the carbamate with a tert-butyl moiety.
- Synthesis: Synthesized via reaction of 4-amino-3-bromopyridine with Boc₂O (di-tert-butyl dicarbonate) in THF using DIPEA (N-ethyl-N,N-diisopropylamine) as a base, yielding 70% after 48 hours .
- It may also improve solubility in non-polar solvents.
Benzyl 2-hydroxypyridin-3-ylcarbamate
- Structural Differences : Features a benzyl carbamate and a hydroxyl group at the 2-position instead of bromine.
- Reactivity : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the electron-withdrawing bromine in Methyl 3-bromopyridin-4-ylcarbamate.
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
- Structural Differences : Substitutes bromine with chlorine and introduces an acrylate ester at the 3-position.
- Electronic Effects : Chlorine, being less electronegative than bromine, may reduce the compound’s susceptibility to nucleophilic aromatic substitution. The acrylate group adds conjugation, influencing UV absorption and stability .
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride
- Structural Differences : Integrates a furan ring and a primary amine instead of carbamate and bromine.
- Synthesis : Derived from tert-butyl carbamate precursors via TFA-mediated deprotection, yielding 11.1% after purification . The lower yield highlights challenges in amine-functionalized pyridine synthesis compared to carbamate derivatives.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : Carbamate protection (e.g., Boc or methyl) improves stability but may require harsh deprotection conditions, as seen in the 11.1% yield of (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride .
- Safety Considerations : Brominated pyridines often necessitate careful handling, whereas benzyl or hydroxyl-substituted derivatives pose fewer hazards .
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